molecular formula C9H5NO5 B13542602 7-Nitrobenzofuran-5-carboxylic acid

7-Nitrobenzofuran-5-carboxylic acid

Cat. No.: B13542602
M. Wt: 207.14 g/mol
InChI Key: COWMBBQIAZELLK-UHFFFAOYSA-N
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Description

7-Nitrobenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzofuran-5-carboxylic acid typically involves the nitration of benzofuran derivatives. One common method is the nitration of benzofuran-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 7-Aminobenzofuran-5-carboxylic acid.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

    Esterification: 7-Nitrobenzofuran-5-carboxylate esters.

Mechanism of Action

The mechanism of action of 7-nitrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Uniqueness: 7-Nitrobenzofuran-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H5NO5

Molecular Weight

207.14 g/mol

IUPAC Name

7-nitro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)7(4-6)10(13)14/h1-4H,(H,11,12)

InChI Key

COWMBBQIAZELLK-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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